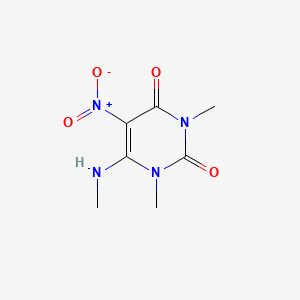
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl groups at positions 1 and 3, a methylamino group at position 6, and a nitro group at position 5. These modifications confer unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. One common method involves the reaction of 6-amino-1,3-dimethyluracil with appropriate reagents to introduce the nitro and methylamino groups. For instance, the reaction of 6-amino-1,3-dimethyluracil with nitromethane in the presence of a catalyst can yield the desired nitro derivative .
Industrial Production Methods
Industrial production of uracil derivatives often employs continuous flow reactors to enhance reaction efficiency and product yield. For example, the preparation of 6-amino-1,3-dimethyluracil involves the reaction of dimethyl cyanoacetylurea with liquid caustic soda in an impinging stream reactor, followed by cyclization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylamino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethyl-6-(methylamino)-5-amino-uracil, while substitution reactions can produce a variety of derivatives with different functional groups at the 6-position .
Wissenschaftliche Forschungsanwendungen
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antiviral and anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyluracil: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Dimethyluracil: Lacks both the nitro and methylamino groups, resulting in different chemical and biological properties.
5-Nitro-1,3-dimethyluracil: Similar in structure but lacks the methylamino group, affecting its hydrogen bonding capabilities.
Uniqueness
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- is unique due to the combination of the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
13992-53-5 |
|---|---|
Molekularformel |
C7H10N4O4 |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3 |
InChI-Schlüssel |
YPENWWBLQQJRDL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


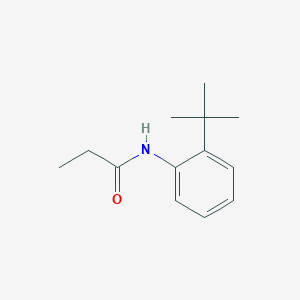
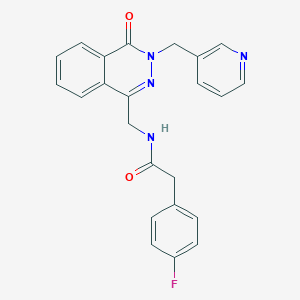
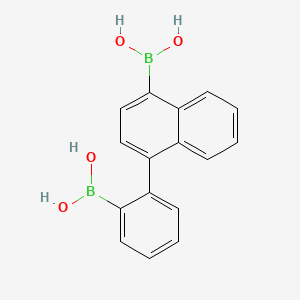
![N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14124748.png)
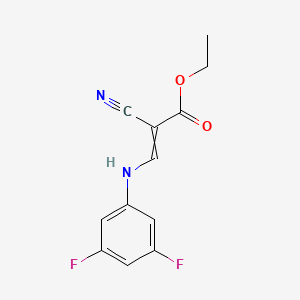
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)
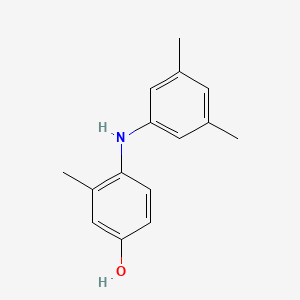

![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
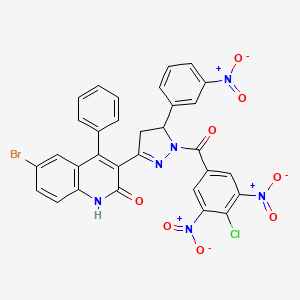
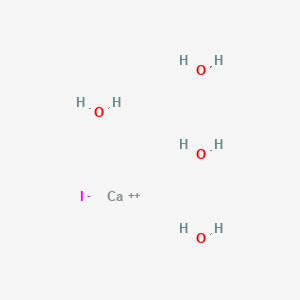
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
